

Quantification of Collagen Using Direct Red 23 Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

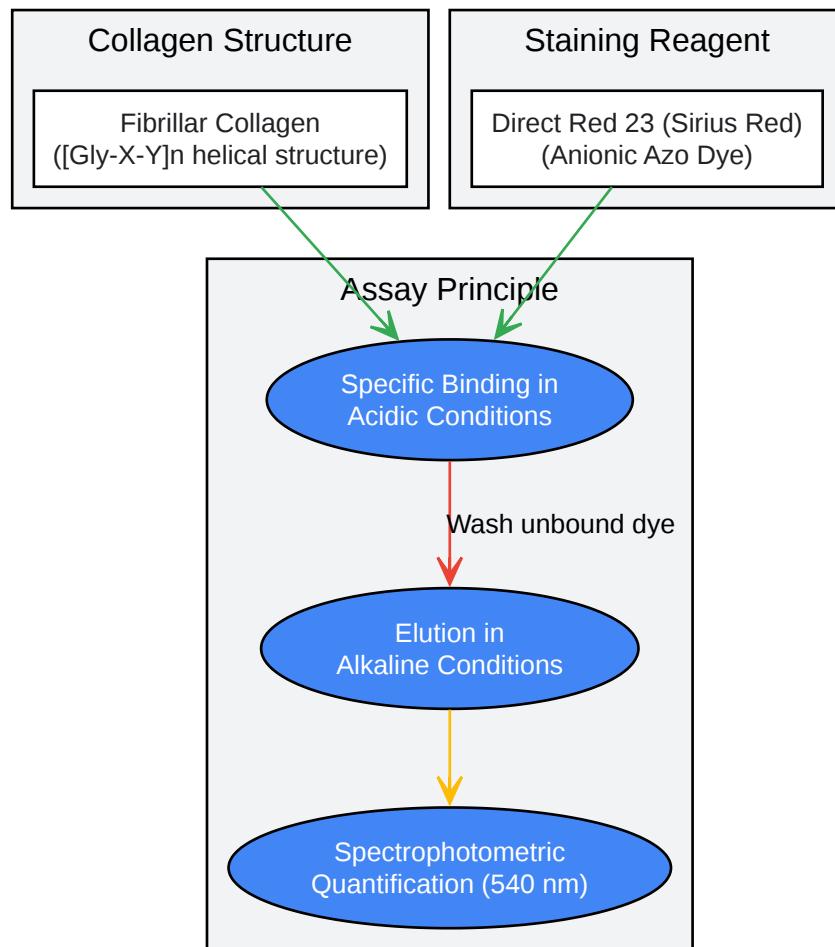
Compound Name: *Direct Red 23*

Cat. No.: *B3028824*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Collagen is the most abundant protein in mammals, providing structural integrity and tensile strength to connective tissues.^[1] Its quantification is crucial in various research areas, including fibrosis, tissue engineering, and wound healing.^{[2][3]} **Direct Red 23**, also known as Sirius Red, is a strong anionic dye that specifically and quantitatively binds to the [Gly-X-Y]_n helical structure of fibrillar collagens (Types I to V).^{[1][4]} This specific binding allows for a simple and reliable colorimetric method to quantify total collagen content in a variety of samples, including tissue homogenates, cell culture layers, and biological fluids.

The principle of the assay is based on the specific binding of **Direct Red 23** to collagen molecules under acidic conditions. The elongated dye molecules align with the parallel polypeptide chains of the collagen triple helix. After staining, unbound dye is washed away, and the collagen-bound dye is eluted using an alkaline solution. The absorbance of the eluted dye is then measured spectrophotometrically, which is directly proportional to the amount of collagen in the sample.

Principle of the Assay

The **Direct Red 23** assay relies on the specific interaction between the sulfonic acid groups of the dye and the basic amino acid residues of collagen. This interaction is enhanced by the highly ordered, helical structure of fibrillar collagen, leading to a high degree of specificity. The

quantification is achieved by eluting the bound dye and measuring its absorbance, typically at a wavelength of 540 nm.

[Click to download full resolution via product page](#)

Principle of **Direct Red 23** Collagen Quantification.

Applications

- Fibrosis Research: Quantifying collagen deposition in tissues affected by fibrotic diseases.
- Tissue Engineering: Assessing the collagen content of engineered tissue constructs.
- Drug Development: Screening for anti-fibrotic compounds that modulate collagen production.

- Wound Healing Studies: Monitoring collagen synthesis and remodeling during the healing process.
- Cell Culture Analysis: Measuring collagen production by adherent cells in response to various stimuli.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from **Direct Red 23** collagen assays can be presented.

Table 1: Quantification of Collagen in Tissue Homogenates

Sample ID	Tissue Type	Treatment Group	Absorbance (540 nm)	Collagen Concentration (µg/mg tissue)
T-01	Liver	Control	0.254	12.7
T-02	Liver	Control	0.268	13.4
T-03	Liver	Treatment A	0.182	9.1
T-04	Liver	Treatment A	0.195	9.8
T-05	Lung	Control	0.312	15.6
T-06	Lung	Control	0.305	15.3
T-07	Lung	Treatment B	0.456	22.8
T-08	Lung	Treatment B	0.471	23.6

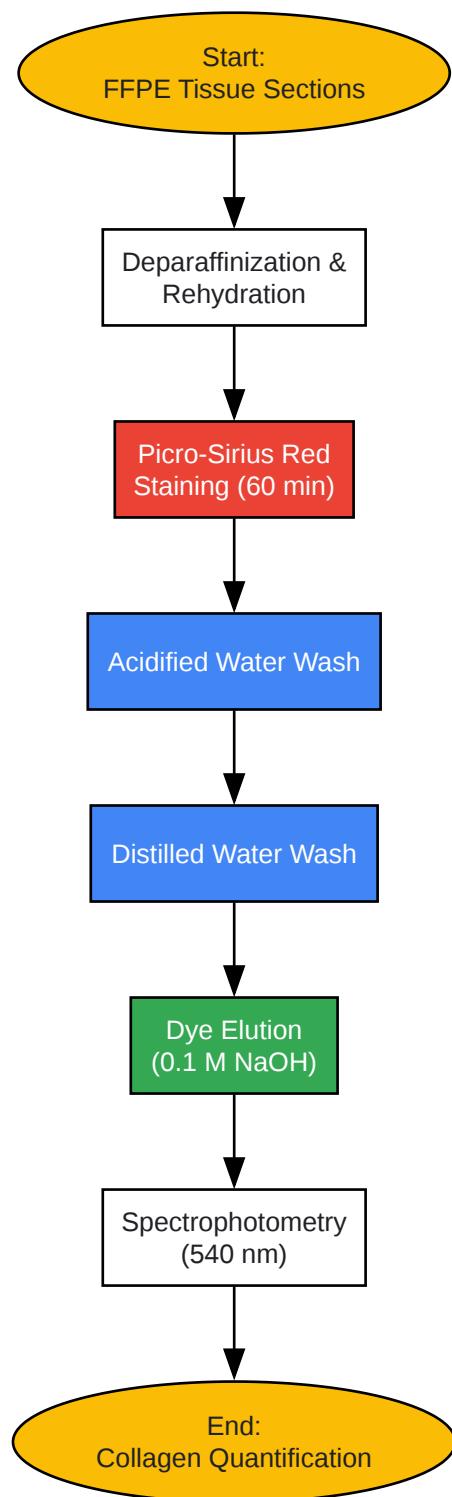
Table 2: Collagen Production by Adherent Cell Cultures

Cell Line	Treatment	Absorbance (540 nm)	Collagen per well (µg)
NIH/3T3	Vehicle	0.150	7.5
NIH/3T3	TGF-β1 (10 ng/mL)	0.325	16.3
Primary Fibroblasts	Vehicle	0.210	10.5
Primary Fibroblasts	Drug X (10 µM)	0.168	8.4

Experimental Protocols

Protocol 1: Quantification of Collagen in Tissue Sections (Formalin-Fixed, Paraffin-Embedded)

This protocol is adapted for the analysis of collagen content in FFPE tissue sections.


Materials:

- Picro-Sirius Red Staining Solution (0.1% **Direct Red 23** in saturated picric acid)
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Distilled water
- Dye Elution Buffer (e.g., 0.1 M NaOH)
- Microplate reader

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 5 minutes (repeat with fresh xylene).
 - Immerse slides in 100% ethanol for 3 minutes.

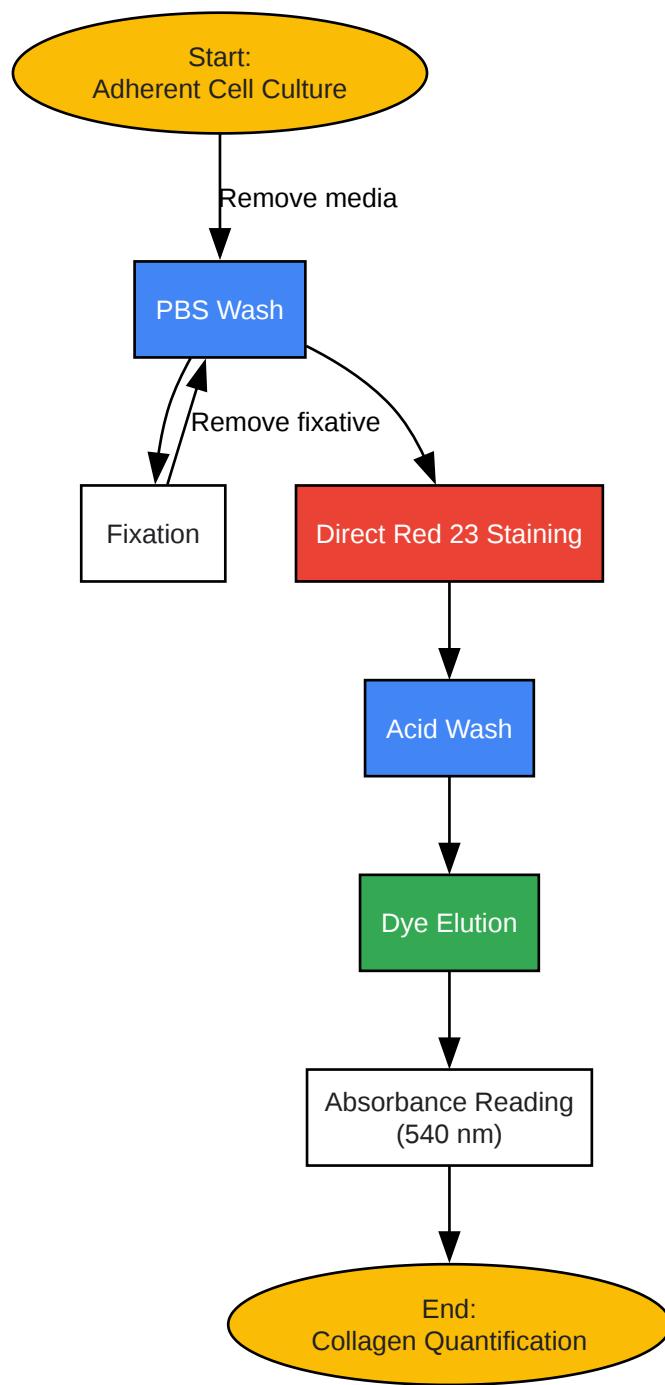
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.
- Staining:
 - Place slides in a staining jar containing Picro-Sirius Red Staining Solution and incubate for 60 minutes at room temperature.
- Washing:
 - Briefly rinse the slides in two changes of acidified water (e.g., 0.5% acetic acid).
 - Wash the slides with distilled water until the runoff is clear.
- Dye Elution:
 - Add a defined volume (e.g., 1 mL) of Dye Elution Buffer to each tissue section.
 - Incubate at room temperature with gentle agitation for 10-15 minutes, or until the dye is completely eluted.
 - Transfer the eluate to a microcentrifuge tube.
- Spectrophotometry:
 - Read the optical density (OD) of the eluate at 540 nm using a microplate reader.
 - Use the Dye Elution Buffer as a blank.

[Click to download full resolution via product page](#)

Workflow for Collagen Quantification in Tissue Sections.

Protocol 2: Quantification of Collagen in Adherent Cell Cultures

This protocol is suitable for quantifying collagen in adherent cell cultures grown in multi-well plates.


Materials:

- Phosphate-Buffered Saline (PBS)
- Fixative (e.g., Kahle's fixative or 4% paraformaldehyde)
- **Direct Red 23** Staining Solution (0.1% **Direct Red 23** in 1% acetic acid)
- Washing Solution (e.g., 0.1 M HCl)
- Dye Elution Buffer (e.g., 0.1 M NaOH)
- Microplate reader

Procedure:

- Cell Culture and Treatment:
 - Seed and culture cells to the desired confluence in multi-well plates.
 - Apply experimental treatments as required.
- Fixation:
 - Carefully wash the cells with PBS.
 - Fix the cells with a suitable fixative for 15 minutes at room temperature.
- Washing:
 - Remove the fixative and wash the wells twice with PBS.
- Staining:

- Add the **Direct Red 23** Staining Solution to each well and incubate for 1 hour at room temperature.
- Washing:
 - Aspirate the staining solution and wash the wells with the Washing Solution to remove unbound dye.
- Dye Elution:
 - Add a defined volume of Dye Elution Buffer to each well.
 - Incubate with gentle agitation until the color is uniformly distributed in the solution.
- Spectrophotometry:
 - Read the absorbance of the eluate in each well at 540 nm using a microplate reader.

[Click to download full resolution via product page](#)

Workflow for Collagen Quantification in Cell Cultures.

Considerations and Troubleshooting

- Specificity: While highly specific for fibrillar collagens, it is important to note that **Direct Red 23** does not distinguish between different collagen types (e.g., Type I vs. Type III).

- Standard Curve: For absolute quantification, a standard curve should be generated using a known concentration of purified collagen (e.g., rat tail collagen type I).
- Background: In cell culture experiments, the use of serum-free medium is recommended to avoid non-specific signals from serum proteins.
- Incomplete Elution: Ensure complete elution of the bound dye by extending the incubation time in the elution buffer or by gentle agitation.
- pH: The acidic conditions for staining and alkaline conditions for elution are critical for the assay's performance.

Conclusion

The **Direct Red 23** staining method offers a simple, rapid, and cost-effective approach for the quantification of total fibrillar collagen in a variety of biological samples. Its high specificity and adaptability to a microplate format make it a valuable tool for researchers in both basic science and preclinical drug development. By following standardized protocols and considering the key parameters of the assay, reliable and reproducible quantification of collagen can be achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. A simple dot-blot-Sirius red-based assay for collagen quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ilexlife.com [ilexlife.com]
- 4. chondrex.com [chondrex.com]
- To cite this document: BenchChem. [Quantification of Collagen Using Direct Red 23 Staining: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3028824#quantification-of-collagen-using-direct-red-23-staining>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com